2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a pyridine ring (a six-membered aromatic ring containing nitrogen) with a ketone group (C=O) at position 2.
- Attached to this pyridine ring, we have a triazolopyridine moiety (a fused ring system containing both a triazole and a pyridine ring).
- The N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide part indicates an acetamide group (CH₃CONH-) linked to the triazolopyridine via a nitrogen atom.
- Finally, the 4-hydroxy group (OH) is present at position 4 of the pyridine ring.
- This compound’s intricate structure suggests potential biological activity and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can explore related reactions:
- One approach could involve cyclization reactions using appropriate precursors, such as 4-hydroxycoumarins and 4-hydroxy-6-methyl-2-pyrone .
- Industrial production methods remain undisclosed, but research efforts may uncover efficient processes.
Chemical Reactions Analysis
- Reactions:
- Oxidation: The ketone group (C=O) can undergo oxidation.
- Substitution: The nitrogen atoms in the triazolopyridine moiety are potential sites for substitution reactions.
- Common reagents:
- Oxidation: AgNO₃/K₂S₂O₈ .
- Substitution: Various nucleophiles (e.g., amines, alkoxides) could be employed.
- Major products:
Scientific Research Applications
- Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
- Biology: Explore its interactions with biological macromolecules (proteins, DNA, etc.).
- Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antiviral, or anticancer effects).
- Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
- Elucidating the precise mechanism requires further research. potential targets and pathways could involve cellular signaling, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
- Unfortunately, I don’t have access to a comprehensive list of similar compounds at the moment. exploring databases and scientific literature would reveal related structures.
Properties
Molecular Formula |
C15H15N5O3 |
---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15N5O3/c1-10-6-11(21)7-15(23)20(10)9-14(22)16-8-13-18-17-12-4-2-3-5-19(12)13/h2-7,21H,8-9H2,1H3,(H,16,22) |
InChI Key |
BFUXSPRIBAYGTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NCC2=NN=C3N2C=CC=C3)O |
Origin of Product |
United States |
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